molecular formula C12H14N2O2 B2777700 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide CAS No. 4193-42-4

5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide

Cat. No. B2777700
CAS RN: 4193-42-4
M. Wt: 218.256
InChI Key: QDSSBKISDUDIEU-UHFFFAOYSA-N
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Description

5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide is a chemical compound with the CAS Number: 4193-42-4 . It has a molecular weight of 218.26 . The IUPAC name for this compound is N-(2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide . It is typically a white to yellow solid .


Molecular Structure Analysis

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists . The saturated scaffold of pyrrolidine allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine ring serves as a versatile scaffold for drug discovery. Researchers have explored its potential due to several factors:

Antibacterial Activity

A novel dipeptide library containing a portion of (S)-5-oxopyrrolidine-2-carboxylic acid was synthesized and characterized. Some compounds displayed good to moderate antibacterial activity compared to standard drug ampicillin .

Protease Inhibition

Molecular docking studies revealed that certain pyrrolidine-2-carboxylic acid derivatives exhibit 100% inhibition of protease enzymes. These findings suggest potential applications in antiviral drug development .

Purinoceptor Antagonism

Methyl 5-Oxopyrrolidine-2-carboxylate: acts as a purinoceptor antagonist in humans. This property may have implications in the treatment of various conditions .

Analgesic and Antihypoxic Effects

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were synthesized and evaluated. Some compounds demonstrated analgesic and antihypoxic effects, highlighting their potential in pain management and hypoxia-related disorders .

Synthetic Strategies

Researchers have constructed pyrrolidine rings from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored .

properties

IUPAC Name

N-(2-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-4-2-3-5-9(8)14-12(16)10-6-7-11(15)13-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSSBKISDUDIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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